molecular formula C17H16N6OS2 B2942956 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1448030-27-0

4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2942956
CAS No.: 1448030-27-0
M. Wt: 384.48
InChI Key: VRNFQMQBQPIKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-thiazole core, with one thiazole substituted by a pyrrolyl group and the other linked via an ethyl chain to a pyrazolyl-thiazole moiety.

Properties

IUPAC Name

4-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS2/c1-12-14(26-16(20-12)22-8-2-3-9-22)15(24)18-7-5-13-11-25-17(21-13)23-10-4-6-19-23/h2-4,6,8-11H,5,7H2,1H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNFQMQBQPIKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening and process optimization ensures that the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated solvents, strong acids or bases, and specific catalysts to drive the reactions to completion. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the heterocyclic rings.

Scientific Research Applications

4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Synthetic Complexity : The target compound’s bis-thiazole structure likely requires multi-step coupling, similar to the pyrazole-thiazole derivatives in , which use EDCI/HOBt-mediated amidation (yields ~60–70%) .
  • This may enhance binding specificity but reduce solubility .
  • Thermal Stability: Melting points for analogs range from 133°C to 189°C, influenced by substituent polarity and crystallinity. The target compound’s lack of polar groups (e.g., cyano in 3a) might lower its melting point .

Spectroscopic and Analytical Comparisons

Table 2: NMR and MS Data
Compound Name / ID Key $ ^1H $-NMR Signals (δ, ppm) Molecular Ion [M+H]+ (m/z) Reference
Target Compound Expected: ~8.1 (thiazole H), 2.6 (CH3), 6.5–7.5 (pyrrolyl H) Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a) 2.18 (s, CH3), 4.86 (s, SCH2), 8.00 (s, NH2) 295.0

Key Observations :

  • Aromatic Protons : The target compound’s pyrrolyl and pyrazolyl groups would produce complex multiplet signals in the 6.5–8.1 ppm range, similar to compound 3a’s phenyl resonances .
  • Methyl Groups : A singlet at ~2.6 ppm (similar to 3a’s 2.66 ppm) is expected for the 4-methyl group on the thiazole ring .

Biological Activity

The compound 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available thiazole and pyrazole derivatives. The process includes:

  • Formation of Thiazole Ring : The initial step often involves the synthesis of the thiazole core using appropriate precursors.
  • Introduction of Pyrazole Moiety : The pyrazole group is integrated through condensation reactions.
  • Final Coupling : The final product is obtained by coupling with an amine or amide under suitable conditions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of pathogens. A study reported minimum inhibitory concentrations (MICs) in the low micromolar range for several bacterial strains, including Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

A detailed study on MCF-7 cells demonstrated:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationship (SAR)

The biological activity is influenced by the structural features of the compound:

  • Thiazole and Pyrazole Rings : Essential for interaction with biological targets.
  • Substituents : The methyl group at position 4 enhances lipophilicity and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.